1-(4-Bromo-2,6-difluorophenyl)ethanone CAS number 746630-34-2
1-(4-Bromo-2,6-difluorophenyl)ethanone CAS number 746630-34-2
An In-depth Technical Guide to 1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS No. 746630-34-2)
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromo-2,6-difluorophenyl)ethanone, a key halogenated aromatic ketone intermediate. With its unique substitution pattern, this compound serves as a versatile building block in medicinal chemistry and materials science. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, a validated synthesis protocol, spectroscopic characterization, key chemical reactions, and critical safety and handling procedures. The insights herein are grounded in established chemical principles and supported by authoritative sources to facilitate its effective application in research and development.
Introduction and Strategic Importance
1-(4-Bromo-2,6-difluorophenyl)ethanone, CAS number 746630-34-2, is an organic compound featuring a phenyl ring substituted with a bromine atom, two fluorine atoms, and an acetyl group. The strategic placement of these functional groups imparts significant utility in synthetic chemistry. The two fluorine atoms ortho to the acetyl group create a sterically hindered and electron-deficient environment, influencing the ketone's reactivity. The bromine atom at the para position serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through cross-coupling reactions.
The presence of fluorine is a highly sought-after feature in modern drug discovery, as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, this compound is of significant interest as an intermediate for creating novel pharmaceutical agents and advanced materials.[1][2][3]
Caption: Chemical Structure of 1-(4-Bromo-2,6-difluorophenyl)ethanone.
Physicochemical and Spectroscopic Profile
The compound's physical and chemical properties are critical for its handling, reaction setup, and purification.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 746630-34-2 | [1][4] |
| Molecular Formula | C₈H₅BrF₂O | [1][4] |
| Molecular Weight | 235.03 g/mol | [1] |
| IUPAC Name | 1-(4-bromo-2,6-difluorophenyl)ethan-1-one | |
| Physical Form | Clear, almost colorless to faint yellow liquid or solid | [1] |
| Purity | Typically ≥95-97% | [1] |
| Storage Temperature | Room Temperature; store in a tightly-closed container in a cool, dry, well-ventilated area. | [5] |
| InChI Key | TUDMLHCSUOCGMM-UHFFFAOYSA-N | |
Spectroscopic Characterization
While specific spectra require experimental acquisition, the expected spectroscopic data for structural verification are as follows:
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¹H NMR: A singlet corresponding to the methyl protons (CH₃) would be expected around δ 2.6 ppm. The aromatic protons would appear as a doublet or multiplet in the δ 7.2-7.8 ppm region, showing coupling to the fluorine atoms.
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¹³C NMR: The carbonyl carbon (C=O) would appear significantly downfield (δ > 190 ppm). Signals for the methyl carbon and multiple aromatic carbons (with C-F coupling) would also be present.
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¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, showing coupling to the adjacent aromatic protons.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Synthesis and Manufacturing Protocol
A common and efficient method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In this case, a plausible route involves the acylation of a silylated precursor, (4-bromo-2,6-difluorophenyl)trimethylsilane, which is commercially available.[3] The trimethylsilyl group facilitates the electrophilic substitution.
Caption: Synthesis via Friedel-Crafts Acylation.
Detailed Experimental Protocol
Objective: To synthesize 1-(4-Bromo-2,6-difluorophenyl)ethanone from (4-bromo-2,6-difluorophenyl)trimethylsilane.
Materials:
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(4-bromo-2,6-difluorophenyl)trimethylsilane (1.0 eq)
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Acetyl chloride (1.2 eq)
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Anhydrous Aluminum chloride (AlCl₃) (1.3 eq)
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous DCM followed by anhydrous aluminum chloride. Cool the resulting slurry to 0°C in an ice bath.
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Addition of Reagents: Slowly add acetyl chloride to the cooled slurry while stirring. After 15 minutes, add a solution of (4-bromo-2,6-difluorophenyl)trimethylsilane in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.
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Causality: The pre-complexation of AlCl₃ with acetyl chloride forms the highly electrophilic acylium ion, which is necessary for the reaction to proceed. Slow addition controls the exothermic reaction.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Quenching: Cool the reaction mixture back to 0°C and cautiously quench by slowly adding it to a beaker of crushed ice and 1M HCl.
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Causality: The acidic quench hydrolyzes the aluminum complexes and removes excess AlCl₃.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.
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Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Causality: The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove water from the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid product.
Chemical Reactivity and Applications in Drug Discovery
The utility of 1-(4-Bromo-2,6-difluorophenyl)ethanone stems from the distinct reactivity of its functional groups, making it a valuable scaffold for building molecular complexity.
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Ketone Group: The acetyl group can undergo a wide range of transformations, including reduction to an alcohol, reductive amination to form amines, or α-halogenation to introduce another synthetic handle.
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Bromo Group: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This allows for the straightforward introduction of aryl, alkyl, or alkynyl groups at the para-position.
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Fluoro Groups: The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for certain nucleophilic aromatic substitution (SₙAr) reactions, although the bromine is a more common reaction site.[1]
This compound serves as a crucial intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[3]
Sources
- 1. CAS 746630-34-2: Ethanone, 1-(4-bromo-2,6-difluorophenyl)- [cymitquimica.com]
- 2. 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one | 1147871-74-6 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 746630-34-2 | MFCD22570410 | 1-(4-Bromo-2,6-difluorophenyl)ethanone [aaronchem.com]
- 5. aksci.com [aksci.com]

